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Overcoming NDI-101150 resistance in cancer models

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Compound of Interest		
Compound Name:	NDI-101150	
Cat. No.:	B15613597	Get Quote

Technical Support Center: NDI-101150

Welcome to the technical support center for **NDI-101150**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **NDI-101150** in preclinical cancer models and troubleshooting potential challenges, including the emergence of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NDI-101150?

A1: **NDI-101150** is a novel, oral, highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, a member of the MAP4K kinase family, acts as a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, **NDI-101150** enhances the activation and anti-tumor activity of these immune cells, leading to a robust immune response against cancer.[1][3]

Q2: In which cancer models has **NDI-101150** shown efficacy?

A2: **NDI-101150** has demonstrated promising anti-tumor activity in various preclinical syngeneic tumor models, including those known to be less responsive to anti-PD-1 checkpoint inhibitors.[4] In clinical trials, it has shown early signs of efficacy in patients with advanced solid tumors, with notable responses observed in renal cell carcinoma (RCC).[1][5]



Q3: What are the known side effects of NDI-101150 in clinical trials?

A3: In the Phase 1/2 clinical trial (NCT05128487), **NDI-101150** was generally well-tolerated. The most common treatment-related adverse events were gastrointestinal in nature, including nausea, diarrhea, and vomiting, as well as fatigue.[1][6]

Q4: Can NDI-101150 be combined with other therapies?

A4: Yes, **NDI-101150** is being evaluated both as a monotherapy and in combination with the checkpoint inhibitor pembrolizumab.[5][6] Preclinical data suggest a synergistic effect, as HPK1 inhibition can increase PD-1 expression on T cells, potentially making them more susceptible to PD-1 inhibitors.[1]

Troubleshooting Guide

Issue 1: Suboptimal Anti-Tumor Efficacy in In Vitro Coculture Models

Potential Cause	Troubleshooting Steps	
Incorrect Drug Concentration	Perform a dose-response curve to determine the optimal IC50 for your specific cell lines. Ensure the concentration range is clinically relevant.	
Cell Line Insensitivity	Verify that the immune cells in your co-culture (e.g., T cells) express HPK1. Consider screening different cancer cell lines to find a suitable model.	
Suboptimal Co-culture Conditions	Optimize the ratio of immune cells to cancer cells. Ensure the culture medium supports the viability and function of both cell types.	
Drug Stability	Prepare fresh drug solutions for each experiment. Confirm the stability of NDI-101150 in your culture medium over the course of the experiment.	



Issue 2: High Variability in Tumor Growth in In Vivo Models

Potential Cause	Troubleshooting Steps	
Inconsistent Tumor Cell Implantation	Standardize the number of cells, injection volume, and anatomical location for tumor implantation. Ensure high cell viability (>95%) before injection.	
Animal Health and Age	Use age-matched animals from a reputable supplier. Monitor animal health closely throughout the study to identify any confounding health issues.	
Drug Formulation and Administration	Ensure consistent formulation and administration of NDI-101150. For oral gavage, ensure accurate dosing based on the most recent body weight.	
Immune System Variability	In syngeneic models, natural variations in the immune response can occur. Increase the number of animals per group to improve statistical power.	

Overcoming Potential NDI-101150 Resistance

While specific resistance mechanisms to **NDI-101150** have not yet been clinically documented, based on known resistance patterns to other kinase inhibitors and immunotherapies, several potential mechanisms can be hypothesized.

Hypothetical Resistance Mechanisms

- Gatekeeper Mutations in HPK1: A common mechanism of resistance to kinase inhibitors involves mutations in the kinase domain that prevent drug binding while preserving kinase activity.
- Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel signaling pathways to compensate for the inhibition of HPK1, thereby maintaining an



immunosuppressive tumor microenvironment.

- Altered Tumor Microenvironment: An increase in immunosuppressive cell types, such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), could counteract the enhanced anti-tumor immunity stimulated by NDI-101150.
- Loss of Antigen Presentation: Tumor cells may downregulate the expression of MHC class I
 molecules, rendering them invisible to cytotoxic T lymphocytes, even if the T cells are
 activated by NDI-101150.

Data on NDI-101150 Clinical Trial (NCT05128487)

The following table summarizes key efficacy data from the Phase 1/2 clinical trial of **NDI-101150** monotherapy in patients with clear cell renal cell carcinoma (ccRCC).

Metric	Value	Reference
Objective Response Rate (ORR)	15.0%	[6]
Complete Response (CR)	1 patient	[6]
Partial Response (PR)	2 patients	[6]
Clinical Benefit Rate (CR + PR + SD ≥6 months)	25%	[6]
Disease Control Rate (CR + PR + SD)	60%	[6]

Experimental Protocols Protocol 1: In Vitro T-Cell Activation Assay

Objective: To assess the effect of **NDI-101150** on T-cell activation.

Methodology:

• Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.



- Purify CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).
- Plate the purified T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
- Treat the cells with a dose range of NDI-101150 or a vehicle control (DMSO).
- Incubate for 48-72 hours.
- Collect the supernatant to measure cytokine production (e.g., IL-2, IFN-γ) using an ELISA or a multiplex cytokine assay.
- Assess T-cell proliferation using a CFSE or BrdU incorporation assay.

Protocol 2: Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of NDI-101150.

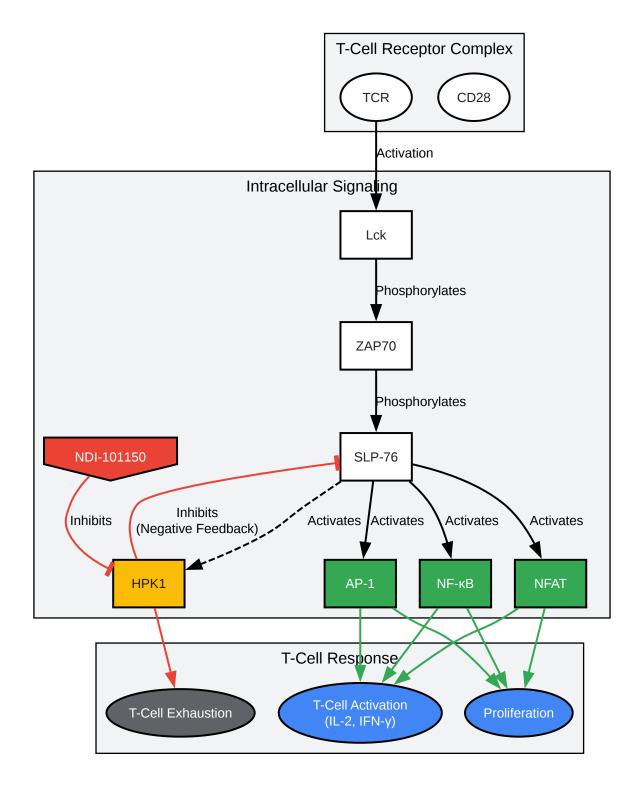
Methodology:

- Culture a murine cancer cell line (e.g., CT26 colon carcinoma or EMT6 breast cancer) in appropriate media.
- Harvest the cells and resuspend them in sterile PBS or Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunocompetent, syngeneic mice (e.g., BALB/c for CT26 and EMT6).
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment and control groups.
- Administer NDI-101150 (formulated in a suitable vehicle) or vehicle control daily via oral gavage.
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health.



 At the end of the study, tumors can be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

Visualizations





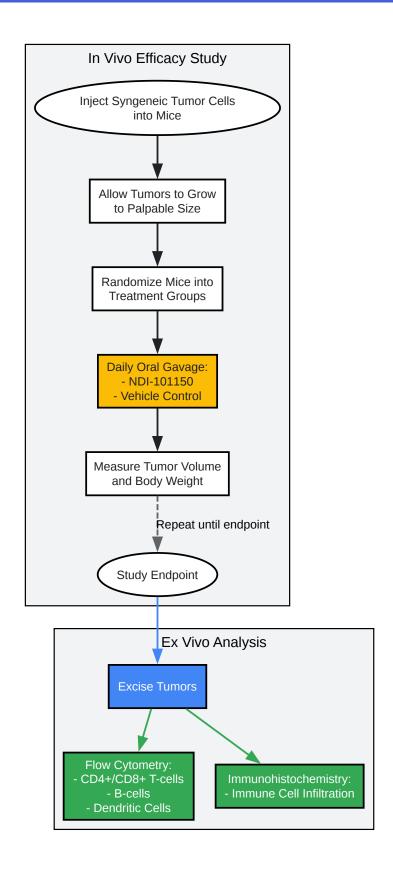
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Caption: Simplified HPK1 signaling pathway in T-cell activation and its inhibition by **NDI-101150**.

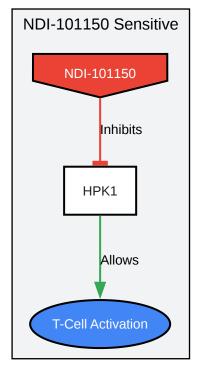


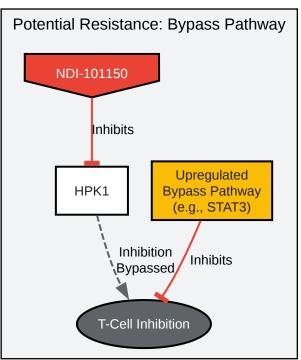


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Caption: Workflow for assessing NDI-101150 efficacy in a syngeneic mouse model.







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Caption: Hypothetical resistance to **NDI-101150** via activation of a bypass signaling pathway.

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